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Compound of Interest

Compound Name: TA 02

Cat. No.: B1191931 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information
TA-02, with the Chemical Abstracts Service (CAS) number 1784751-19-4, is a novel small

molecule inhibitor initially identified as a potent p38 mitogen-activated protein kinase (MAPK)

inhibitor. It is an analog of the well-characterized p38 inhibitor SB203580. Subsequent research

has revealed its multifaceted activity, extending beyond p38 MAPK inhibition to the modulation

of other critical signaling pathways involved in cell differentiation and inflammation.

Property Value

CAS Number 1784751-19-4

Molecular Formula C₂₀H₁₃F₂N₃

Molecular Weight 333.33 g/mol

Chemical Name
4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-

imidazol-5-yl]-pyridine

Appearance White to light yellow solid

Solubility Soluble in DMSO

Mechanism of Action and Key Biological Activities
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TA-02 was initially characterized as a potent inhibitor of p38 MAPK with an IC₅₀ of 20 nM.

However, its most significant and widely studied biological effect is the induction of

cardiomyocyte differentiation from pluripotent stem cells (PSCs). This activity is surprisingly

independent of its p38 MAPK inhibitory function and is instead attributed to its inhibition of

Casein Kinase 1 (CK1) within the Wnt/β-catenin signaling pathway.[1]

Inhibition of p38 MAPK Signaling
TA-02 effectively inhibits p38α MAPK, a key kinase involved in cellular responses to stress and

inflammation. Inhibition of p38 MAPK by TA-02 leads to the suppression of downstream

signaling cascades. For instance, in an in vitro model of spinal cord injury, TA-02 suppressed

the expression of p38 protein and reduced the levels of pro-inflammatory cytokines such as IL-

1β, IL-6, IL-18, and TNF-α.[1] It also inhibited the expression of inducible nitric oxide synthase

(iNOS) and cyclooxygenase-2 (COX-2).[1]

Induction of Cardiomyocyte Differentiation via Wnt
Pathway Modulation
The primary mechanism by which TA-02 promotes cardiomyocyte differentiation is through the

inhibition of CK1ε and CK1δ. CK1 is a critical component of the β-catenin destruction complex

in the canonical Wnt signaling pathway. By inhibiting CK1, TA-02 prevents the phosphorylation

and subsequent degradation of β-catenin. This stabilization of β-catenin allows it to translocate

to the nucleus and activate the transcription of cardiac-specific genes. This finding has been

pivotal in understanding the role of Wnt signaling in cardiac development and has led to the

development of more efficient cardiomyocyte differentiation protocols.[2]

Kinase Selectivity Profile
TA-02 exhibits a broader kinase inhibitory profile beyond p38α MAPK. It has been shown to

inhibit several other kinases with similar potency, including p38β, JNK1, JNK2, JNK3, CIT,

CK1ε, CK1δ, DMPK2, MEK5, DDR1, and ERBB2.[1] This polypharmacology should be a key

consideration in the design and interpretation of experiments utilizing TA-02.
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.researchgate.net/profile/John-Cassidy-4/post/How-do-I-detect-phosphorylated-proteins-in-saliva/attachment/59d6239579197b8077981e3e/AS%3A306872828006401%401450175591776/download/Western+blotting+of+phospho-proteins+protocol.pdf
https://www.researchgate.net/profile/John-Cassidy-4/post/How-do-I-detect-phosphorylated-proteins-in-saliva/attachment/59d6239579197b8077981e3e/AS%3A306872828006401%401450175591776/download/Western+blotting+of+phospho-proteins+protocol.pdf
https://www.researchgate.net/profile/John-Cassidy-4/post/How-do-I-detect-phosphorylated-proteins-in-saliva/attachment/59d6239579197b8077981e3e/AS%3A306872828006401%401450175591776/download/Western+blotting+of+phospho-proteins+protocol.pdf
https://www.youtube.com/watch?v=AuwJgFPSR-c
https://www.researchgate.net/profile/John-Cassidy-4/post/How-do-I-detect-phosphorylated-proteins-in-saliva/attachment/59d6239579197b8077981e3e/AS%3A306872828006401%401450175591776/download/Western+blotting+of+phospho-proteins+protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Experimental Context

p38 MAPK IC₅₀ 20 nM In vitro kinase assay.

Cardiomyocyte Differentiation
> 2-fold increase in NKX2-5

expression

5 μM TA-02 applied to HES-3

NKX2-5eGFP/w cells after

embryoid body formation.

Inhibition of Downstream p38

Targets
Effective at 5 μM

Inhibition of phosphorylation of

MAPKAPK2 and HSP27

during cardiogenesis.

Anti-inflammatory Effect 5 nM - 5 μM

Suppression of pro-

inflammatory cytokines (IL-1β,

IL-6, IL-18, TNF-α) and

enzymes (iNOS, COX-2) in a

nerve cell line.

Experimental Protocols
Cardiomyocyte Differentiation from Human Pluripotent
Stem Cells
This protocol is a general representation based on methods that utilize small molecules to

modulate Wnt signaling for cardiomyocyte differentiation.

hPSC Culture: Culture human pluripotent stem cells (e.g., HES-3) on Matrigel-coated plates

in mTeSR1 medium.

Mesoderm Induction: To initiate differentiation, treat confluent hPSCs with a GSK3 inhibitor

(e.g., CHIR99021) in RPMI/B27 medium lacking insulin for 24 hours. This step promotes the

formation of mesoderm.

Cardiac Progenitor Specification: After 24 hours, replace the medium with RPMI/B27 lacking

insulin and containing a Wnt inhibitor. For experiments with TA-02, introduce the compound

at this stage (e.g., 5 μM) to inhibit CK1 and promote cardiac lineage commitment.
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Cardiomyocyte Maturation: Continue culture in RPMI/B27 with insulin, changing the medium

every 2-3 days. Beating cardiomyocytes typically appear between days 8 and 12.

Analysis: Assess differentiation efficiency by flow cytometry for cardiac-specific markers such

as NKX2-5/GFP or cardiac troponin T (cTnT).

Kinase Inhibition Assay (General Protocol)
This is a representative protocol for determining the IC₅₀ of an inhibitor against a specific

kinase.

Reagents: Recombinant active kinase (e.g., p38α MAPK), kinase-specific substrate (e.g.,

ATF2), ATP, and the inhibitor (TA-02).

Assay Buffer: Prepare a suitable kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂,

DTT).

Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations

of TA-02.

Initiation: Start the kinase reaction by adding ATP.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

Detection: Stop the reaction and quantify kinase activity. This can be done using various

methods, such as radiometric assays (measuring incorporation of ³²P-ATP) or luminescence-

based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor

concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

TCF/LEF-1 Luciferase Reporter Assay
This assay is used to measure the activity of the canonical Wnt/β-catenin signaling pathway.

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-1 firefly luciferase

reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of

transfection efficiency).
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Treatment: After transfection, treat the cells with TA-02 at various concentrations. Include

appropriate positive (e.g., Wnt3a conditioned media) and negative (vehicle) controls.

Cell Lysis: After the desired incubation period, lyse the cells using a passive lysis buffer.

Luciferase Measurement: Measure the firefly and Renilla luciferase activities in the cell

lysates using a dual-luciferase reporter assay system and a luminometer.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for

each sample. Compare the normalized luciferase activity in TA-02 treated cells to the

controls to determine the effect on Wnt/β-catenin signaling.

Western Blotting for Phosphorylated Proteins
This protocol is used to detect the phosphorylation status of specific proteins in a signaling

pathway.

Sample Preparation: Treat cells with TA-02 for the desired time and at the desired

concentration. Lyse the cells in a buffer containing protease and phosphatase inhibitors to

preserve the phosphorylation state of proteins.

Protein Quantification: Determine the protein concentration of each lysate using a standard

protein assay (e.g., BCA assay).

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to

prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the

phosphorylated protein of interest (e.g., anti-phospho-p38, anti-phospho-MAPKAPK2, anti-

phospho-HSP27, or anti-phospho-ATF-2).
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Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

Detection: After further washing, detect the protein bands using an enhanced

chemiluminescence (ECL) substrate and imaging system.

Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-

probed with an antibody against the total (phosphorylated and unphosphorylated) protein to

confirm equal loading.

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: p38 MAPK Signaling Pathway and the inhibitory action of TA-02.
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Caption: Wnt/β-catenin Signaling Pathway and TA-02's role in cardiomyocyte differentiation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1191931?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


hPSC Culture Differentiation Protocol
Analysis

Start:
Human Pluripotent

Stem Cells (hPSCs)

Day 0-1:
Mesoderm Induction

(GSK3i)

Day 1-4:
Cardiac Progenitor

Specification
(Wnt Inhibition with TA-02)

Day 4+:
Cardiomyocyte

Maturation

Observation of
Beating Cardiomyocytes

Flow Cytometry
(NKX2-5, cTnT)

Click to download full resolution via product page

Caption: Experimental workflow for TA-02 induced cardiomyocyte differentiation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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